5-(pyridin-3-yloxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound features a pyridine ring substituted with an amino group at the 2-position and a pyridin-3-yloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yloxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyridin-3-yloxy precursor. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with 3-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yloxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Pyridin-3-yloxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar structure but with a benzyloxy group instead of a pyridin-3-yloxy group.
N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of an amino group.
3-(Indolin-5-yloxy)pyridin-2-amine: Features an indolin-5-yloxy group instead of a pyridin-3-yloxy group.
Uniqueness
5-(Pyridin-3-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-pyridin-3-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-4-3-9(7-13-10)14-8-2-1-5-12-6-8/h1-7H,(H2,11,13) |
InChI Key |
XLSZKJMSRGYEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.